REACTION_CXSMILES
|
[OH:1][C:2]1[CH:12]=[CH:11][C:5]([CH:6]([OH:10])[C:7]([OH:9])=[O:8])=[CH:4][CH:3]=1.CO[C:15](OC)([CH3:17])[CH3:16].B(F)(F)F.CCOCC.C(N(CC)CC)C>CC(C)=O>[OH:1][C:2]1[CH:12]=[CH:11][C:5]([CH:6]2[O:10][C:15]([CH3:17])([CH3:16])[O:8][C:7]2=[O:9])=[CH:4][CH:3]=1 |f:2.3|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C(C(=O)O)O)C=C1
|
Name
|
|
Quantity
|
56 mL
|
Type
|
reactant
|
Smiles
|
COC(C)(C)OC
|
Name
|
|
Quantity
|
0.4 mL
|
Type
|
reactant
|
Smiles
|
B(F)(F)F.CCOCC
|
Name
|
|
Quantity
|
160 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Type
|
CUSTOM
|
Details
|
stirring for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
The solution was left
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under vacuum
|
Type
|
ADDITION
|
Details
|
the crude diluted in a saturated solution of Na2HCO3 (30 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (3×30 ml)
|
Type
|
WASH
|
Details
|
The collected organic extracts were washed with brine (2×25 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated under vacuum
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C(C=C1)C1C(OC(O1)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.21 g | |
YIELD: CALCULATEDPERCENTYIELD | 98.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |